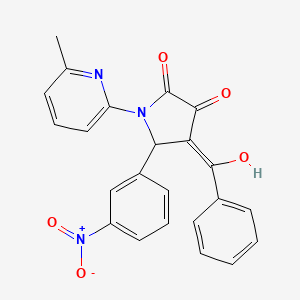![molecular formula C19H15FN4OS B11063120 N-(4-fluorobenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11063120.png)
N-(4-fluorobenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, thiazole, and benzodiazole moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the thiazole and benzodiazole intermediates, followed by their coupling with the fluorophenylmethyl group. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dioxane . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its halogen substituents and specific biological targets.
2,4-Disubstituted thiazoles: These compounds share the thiazole moiety and exhibit a range of biological activities, including antibacterial, antifungal, and antitumor effects.
The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C19H15FN4OS |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C19H15FN4OS/c20-14-7-5-13(6-8-14)9-22-18(25)11-24-16-4-2-1-3-15(16)23-19(24)17-10-21-12-26-17/h1-8,10,12H,9,11H2,(H,22,25) |
InChI Key |
YYAUREUHZDZISS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=C(C=C3)F)C4=CN=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11063038.png)
![2'-amino-1-methyl-2,5'-dioxo-1'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11063043.png)


![N-[4-({[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B11063057.png)
![2,2'-Methanediylbis[3-(naphthalen-2-ylamino)cyclohex-2-en-1-one]](/img/structure/B11063081.png)

![{6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indol-3-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B11063089.png)
![1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11063097.png)
![1'-amino-4'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B11063110.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11063115.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063127.png)

![14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11063139.png)
